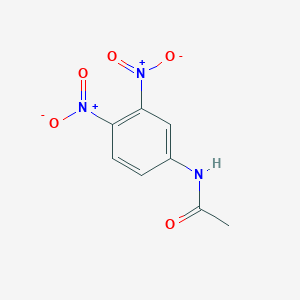
N-(3,4-Dinitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that has been widely used in scientific research. DNPA is a yellow crystalline powder, which is soluble in ethanol, ether, and acetone. DNPA is known for its ability to react with primary amines, which makes it useful for the detection and quantification of amino acids and peptides.
Mécanisme D'action
The mechanism of action of DNPA is based on the reaction of DNPA with primary amines. DNPA reacts with the primary amine group of amino acids and peptides, which leads to the formation of a yellow-colored product. The reaction is based on the formation of a Schiff base intermediate, which is then reduced to form the yellow-colored product.
Biochemical and Physiological Effects:
DNPA does not have any direct biochemical or physiological effects. However, DNPA has been used to study the biochemical and physiological effects of amino acids and peptides. The detection and quantification of amino acids and peptides using DNPA has been used to study their role in various biological processes, such as protein synthesis, neurotransmission, and hormone regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DNPA in lab experiments are its ability to react with primary amines, its high sensitivity, and its ease of use. DNPA is a simple and cost-effective reagent that can be used for the detection and quantification of amino acids and peptides in various biological samples.
The limitations of using DNPA in lab experiments are its selectivity and specificity. DNPA reacts with primary amines, which means that it cannot be used for the detection of other functional groups, such as carboxylic acids or alcohols. DNPA also reacts with some secondary amines, which can lead to false-positive results.
Orientations Futures
There are several future directions for the use of DNPA in scientific research. One direction is the development of new methods for the detection and quantification of amino acids and peptides using DNPA. Another direction is the use of DNPA in the study of protein-protein interactions and protein structure. DNPA can also be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNPA is a useful reagent for the detection and quantification of amino acids and peptides in various biological samples. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. DNPA has been widely used in scientific research for the study of amino acids and peptides. DNPA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
DNPA can be synthesized by the reaction of 3,4-dinitrophenylhydrazine with acetic anhydride. The reaction takes place under acidic conditions and produces DNPA as a yellow crystalline powder. The purity of the synthesized DNPA can be checked by melting point determination and thin-layer chromatography.
Applications De Recherche Scientifique
DNPA has been widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. This property of DNPA has been used for the detection and quantification of amino acids and peptides in various biological samples.
Propriétés
Nom du produit |
N-(3,4-Dinitrophenyl)acetamide |
|---|---|
Formule moléculaire |
C8H7N3O5 |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
N-(3,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |
Clé InChI |
HILZPWHMDLGSTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)






![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
